(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Catalog No.
S15535580
CAS No.
M.F
C16H19N3O5S
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfon...

Product Name

(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

IUPAC Name

7-methoxy-3-(4-methylsulfonylpiperazine-1-carbonyl)-1H-quinolin-4-one

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C16H19N3O5S/c1-24-11-3-4-12-14(9-11)17-10-13(15(12)20)16(21)18-5-7-19(8-6-18)25(2,22)23/h3-4,9-10H,5-8H2,1-2H3,(H,17,20)

InChI Key

NRYZCLNWKORMJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)N3CCN(CC3)S(=O)(=O)C

The compound (4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic molecule characterized by its unique structure, which features a quinoline core substituted with a hydroxyl group and a methoxy group, along with a piperazine moiety linked through a methylsulfonyl group. This structure positions it within a class of compounds that are of significant interest in medicinal chemistry due to their potential biological activities.

The molecular formula for this compound is C15H18N2O5SC_{15}H_{18}N_{2}O_{5}S, and it has a molecular weight of approximately 342.38 g/mol. The presence of the quinoline ring system is notable for its diverse biological properties, including antimicrobial and anticancer activities.

The chemical reactivity of (4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone can be attributed to various functional groups present in its structure. Key reactions may include:

  • Nucleophilic substitutions involving the piperazine nitrogen, which can react with electrophiles.
  • Hydrolysis of the methanone moiety under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
  • Oxidation reactions, particularly on the hydroxyl and methoxy groups, which can yield various oxidized derivatives.

These reactions highlight the compound's potential for further derivatization, which is crucial for exploring its biological activity and therapeutic applications.

Research indicates that compounds similar to (4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone exhibit various biological activities, including:

  • Antimicrobial properties: Quinoline derivatives are known for their effectiveness against a range of bacterial pathogens.
  • Anticancer activity: Some studies suggest that quinoline-based compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme inhibition: This compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases like tuberculosis, as indicated by its structural similarity to known enzyme inhibitors .

The synthesis of (4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves several steps:

  • Formation of the quinoline scaffold: This can be achieved through cyclization reactions starting from appropriate aniline derivatives.
  • Introduction of functional groups: The hydroxyl and methoxy groups can be introduced via electrophilic aromatic substitution or other functionalization techniques.
  • Piperazine attachment: The piperazine ring can be synthesized separately and then coupled to the quinoline core through nucleophilic substitution reactions.
  • Final modifications: The methanone group is introduced last, often through acylation reactions.

These methods allow for the efficient construction of the target compound while enabling modifications that can enhance its biological activity.

(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has potential applications in several fields:

  • Pharmaceutical development: As a candidate for new antimicrobial or anticancer agents.
  • Biochemical research: Useful in studying enzyme inhibition mechanisms and cellular processes.
  • Agricultural chemistry: Potentially applicable in developing new pesticides or herbicides based on its biological activity.

Interaction studies are essential for understanding how (4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone interacts with biological targets. These studies often involve:

  • Binding affinity assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Synergistic effects: Investigating whether this compound enhances the effects of existing drugs, particularly in combination therapies for diseases like tuberculosis .
  • Toxicity evaluations: Determining the safety profile of the compound in vitro and in vivo.

These interactions will inform future therapeutic applications and guide further research into optimizing its efficacy.

Several compounds share structural similarities with (4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone, including:

Compound NameStructureBiological Activity
4-HydroxyquinolineQuinoline core with hydroxyl groupAntimicrobial
7-MethoxyquinolineQuinoline core with methoxy groupAnticancer
Piperazine derivativesPiperazine ring with various substituentsAntidepressant, anxiolytic

Uniqueness

What sets (4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone apart from these similar compounds is its specific combination of both quinoline and piperazine functionalities, along with the methylsulfonyl group, which may enhance solubility and bioavailability compared to other derivatives. This unique structure could lead to distinct pharmacological profiles that warrant further exploration.

XLogP3

0.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

365.10454189 g/mol

Monoisotopic Mass

365.10454189 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-14-2024

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